molecular formula C11H22N2O B14774453 N-Neopentylpiperidine-4-carboxamide

N-Neopentylpiperidine-4-carboxamide

Cat. No.: B14774453
M. Wt: 198.31 g/mol
InChI Key: DJROUKLHAFPMJQ-UHFFFAOYSA-N
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Description

N-Neopentylpiperidine-4-carboxamide is a synthetic piperidinecarboxamide derivative characterized by a neopentyl (2,2-dimethylpropyl) group attached to the piperidine nitrogen. This bulky substituent is known to enhance metabolic stability by sterically shielding the carboxamide moiety from enzymatic degradation, a property leveraged in medicinal chemistry for drug candidates targeting neurological and oncological pathways.

Properties

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

N-(2,2-dimethylpropyl)piperidine-4-carboxamide

InChI

InChI=1S/C11H22N2O/c1-11(2,3)8-13-10(14)9-4-6-12-7-5-9/h9,12H,4-8H2,1-3H3,(H,13,14)

InChI Key

DJROUKLHAFPMJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CNC(=O)C1CCNCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethylpropyl)piperidine-4-carboxamide typically involves the reaction of piperidine-4-carboxylic acid with 2,2-dimethylpropylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of N-(2,2-dimethylpropyl)piperidine-4-carboxamide may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethylpropyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines .

Scientific Research Applications

N-(2,2-dimethylpropyl)piperidine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, such as analgesic and anti-inflammatory properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,2-dimethylpropyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Properties of Piperidinecarboxamide Derivatives

Compound Name Substituent(s) Molecular Weight (g/mol) Key Characteristics
N-Neopentylpiperidine-4-carboxamide* Neopentyl ~238.36 (estimated) High steric bulk, enhanced metabolic stability
N-(2-Chlorobenzyl)piperidine-4-carboxamide 2-Chlorobenzyl ~252.75 (estimated) Increased lipophilicity (Cl atom), potential for halogen bonding
N,N-Diethylpiperidine-4-carboxamide Diethyl ~184.28 (estimated) Low steric bulk, higher aqueous solubility
1-Benzyl-4-phenylamino-piperidinecarboxamide Benzyl, phenylamino Not reported Aromatic π-π interactions, moderate steric hindrance
Compound 18 (tert-butyl/pyridinyl) tert-Butyl, pyridinyl Not reported Balanced bulk and polarity, potential for metal coordination (pyridine)
XL177A Complex benzyl-quinazolinyl 861.47 High molecular weight, multifunctional pharmacophore

*Estimated properties based on structural analogs.

Substituent Effects on Physicochemical Properties

  • Steric Bulk : The neopentyl group offers greater steric shielding than benzyl, chlorobenzyl, or diethyl substituents, likely reducing enzymatic metabolism but compromising solubility . For instance, N,N-Diethylpiperidine-4-carboxamide’s smaller substituents may improve solubility but lower metabolic stability compared to neopentyl .
  • In contrast, the tert-butyl group in Compound 18 provides moderate bulk without significant polarity, enabling favorable pharmacokinetics .

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